

# Spectroscopic Profile of 1,13-Tetradecadiene: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,13-Tetradecadiene

Cat. No.: B1583877

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **1,13-tetradecadiene**, a long-chain diene of interest in various chemical research and development sectors. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, characterization, and quality control.

## Spectroscopic Data Summary

The empirical formula for **1,13-tetradecadiene** is  $C_{14}H_{26}$ , with a molecular weight of 194.36 g/mol. Its structure, featuring two terminal double bonds separated by a ten-carbon aliphatic chain, gives rise to a distinct spectroscopic fingerprint.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

### $^1H$ NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~5.8	m	2H	-CH=CH <sub>2</sub>
~4.9	m	4H	-CH=CH <sub>2</sub>
~2.0	m	4H	-CH <sub>2</sub> -CH=CH <sub>2</sub>
~1.3	m	16H	-(CH <sub>2</sub> ) <sub>8</sub> -

#### <sup>13</sup>C NMR Data

Chemical Shift (ppm)	Assignment
~139	-CH=CH <sub>2</sub>
~114	-CH=CH <sub>2</sub>
~34	-CH <sub>2</sub> -CH=CH <sub>2</sub>
~29	-(CH <sub>2</sub> ) <sub>8</sub> -

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of **1,13-tetradecadiene** is characterized by absorptions corresponding to its alkene and alkane moieties.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3077	Medium	=C-H stretch (vinyl)
~2925, ~2854	Strong	C-H stretch (alkane)
~1641	Medium	C=C stretch (alkene)
~1465	Medium	-CH <sub>2</sub> - bend (scissoring)
~991, ~909	Strong	=C-H bend (out-of-plane)

## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **1,13-tetradecadiene** results in a characteristic fragmentation pattern.

m/z	Relative Intensity	Assignment
194	Low	$[M]^+$ (Molecular Ion)
165	Moderate	$[M - C_2H_5]^+$
137	Moderate	$[M - C_4H_7]^+$
123	Moderate	$[M - C_5H_{10}]^+$
95	High	$[C_7H_{11}]^+$
81	High	$[C_6H_9]^+$
67	High	$[C_5H_7]^+$
55	Very High	$[C_4H_7]^+$ (Base Peak)
41	High	$[C_3H_5]^+$

## Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

### NMR Spectroscopy ( $^1H$ and $^{13}C$ )

Objective: To obtain high-resolution  $^1H$  and  $^{13}C$  NMR spectra for structural elucidation.

Methodology:

- Sample Preparation:
  - Dissolve approximately 10-20 mg of **1,13-tetradecadiene** in 0.6-0.7 mL of deuterated chloroform ( $CDCl_3$ ).
  - Transfer the solution into a 5 mm NMR tube.

- Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm).
- Instrument Parameters ( $^1\text{H}$  NMR):
  - Spectrometer: 400 MHz or higher field strength NMR spectrometer.
  - Pulse Program: Standard single-pulse sequence.
  - Number of Scans: 16-32.
  - Relaxation Delay: 1-2 seconds.
  - Acquisition Time: 3-4 seconds.
  - Spectral Width: 0-10 ppm.
- Instrument Parameters ( $^{13}\text{C}$  NMR):
  - Spectrometer: 100 MHz or corresponding frequency for the spectrometer used.
  - Pulse Program: Proton-decoupled pulse sequence.
  - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
  - Relaxation Delay: 2-5 seconds.
  - Acquisition Time: 1-2 seconds.
  - Spectral Width: 0-150 ppm.
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decay (FID).
  - Phase and baseline correct the resulting spectrum.
  - Reference the spectrum to the TMS signal.
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum and pick peaks for both  $^1\text{H}$  and  $^{13}\text{C}$  spectra.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **1,13-tetradecadiene**.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation:
  - As **1,13-tetradecadiene** is a liquid, no specific sample preparation is required for ATR analysis.
- Instrument Parameters:
  - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
  - Spectral Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32.
- Data Acquisition:
  - Record a background spectrum of the clean, empty ATR crystal.
  - Place a small drop of **1,13-tetradecadiene** directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
  - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Processing:
  - Identify and label the major absorption bands in the spectrum.

## Mass Spectrometry (MS)

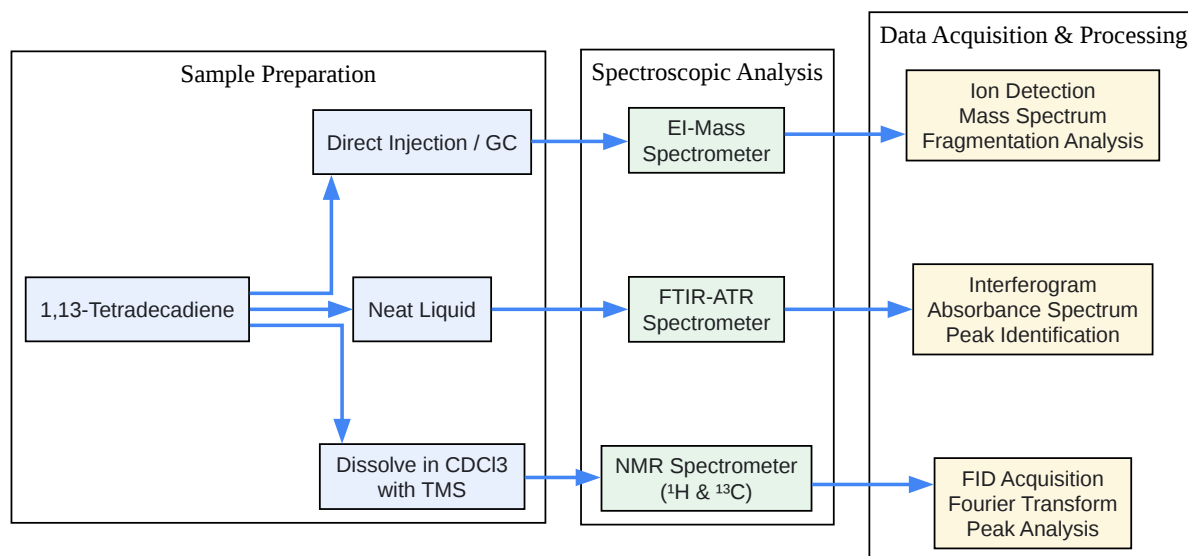
Objective: To determine the molecular weight and fragmentation pattern of **1,13-tetradecadiene**.

Methodology (Electron Ionization - EI):

- Sample Introduction:
  - Introduce a small amount of the volatile liquid sample into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe. For GC-MS, a non-polar capillary column is suitable.
- Instrument Parameters:
  - Ionization Mode: Electron Ionization (EI).
  - Electron Energy: 70 eV.
  - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
  - Mass Range:  $m/z$  35-300.
  - Source Temperature: 200-250 °C.
- Data Acquisition:
  - Acquire the mass spectrum, recording the relative abundance of each ion.
- Data Analysis:
  - Identify the molecular ion peak ( $[M]^+$ ).
  - Analyze the fragmentation pattern to identify characteristic fragment ions and neutral losses.

## Visualizations

The following diagrams illustrate the workflow of the spectroscopic analyses described.



[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **1,13-tetradecadiene**.

This guide serves as a foundational resource for professionals engaged in the study and application of **1,13-tetradecadiene**, providing the necessary spectroscopic data and methodologies for its unambiguous identification and characterization.

- To cite this document: BenchChem. [Spectroscopic Profile of 1,13-Tetradecadiene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1583877#spectroscopic-data-for-1-13-tetradecadiene-nmr-ir-ms\]](https://www.benchchem.com/product/b1583877#spectroscopic-data-for-1-13-tetradecadiene-nmr-ir-ms)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)